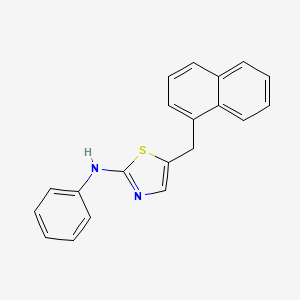
5-(1-naphthylmethyl)-N-phenyl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to 5-(1-naphthylmethyl)-N-phenyl-1,3-thiazol-2-amine, often involves cyclization reactions, where precursor molecules undergo chemical transformations to form the thiazole core. Methods such as the reaction of substituted thioureas or thioamides with α-haloketones or α,β-unsaturated carbonyl compounds are common. Specific synthesis routes depend on the desired substituents on the thiazole ring and the complexity of the target molecule.
Molecular Structure Analysis
Thiazole derivatives, including this compound, exhibit a planar thiazole core, which can engage in π-π stacking interactions due to the aromatic nature of the thiazole and naphthyl rings. These interactions are crucial for the molecular packing in the solid state and can influence the compound's physical properties and reactivity. The spatial arrangement of the substituents affects the molecule's overall shape and its potential biological activity.
Chemical Reactions and Properties
Compounds with a thiazole core can participate in various chemical reactions, including nucleophilic substitutions at the thiazole ring, electrophilic substitutions at the phenyl and naphthyl rings, and cycloadditions. The reactivity can be modulated by the nature of the substituents, which can either activate or deactivate the ring towards certain reactions. The presence of both electron-donating and electron-withdrawing groups in this compound can lead to unique reactivity patterns.
Physical Properties Analysis
The physical properties of thiazole derivatives are influenced by their molecular structure. Properties such as melting point, solubility in various solvents, and crystalline structure can be predicted based on the compound's molecular geometry and intermolecular interactions. For instance, strong hydrogen bonding or π-π stacking can lead to higher melting points and lower solubility in nonpolar solvents.
Chemical Properties Analysis
The chemical properties of this compound, such as acidity/basicity, electrophilic and nucleophilic reactivity, and redox behavior, are determined by its functional groups. The thiazole ring's nitrogen and sulfur atoms can act as nucleophiles, while the aromatic rings can undergo electrophilic substitution reactions. The compound's reactivity can also be influenced by the presence of substituents, which can stabilize or destabilize reactive intermediates.
References (Sources)
For detailed information on similar compounds and their properties, studies such as those on molecular cocrystals and synthesis of thiazole derivatives provide valuable insights:
Graham Smith & D. Lynch (2013). Molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine: hydrogen bonding in the structures of the 1:1 adduct with 2-(naphthalen-2-yloxy)acetic acid and the salt with 3,5-dinitrobenzoic acid. Acta Crystallographica. Section C, Crystal Structure Communications (source).
C. T. K. Kumar et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Organic Chemistry International (source).
R. Dani et al. (2013). Syntheses, spectral, X-ray and DFT studies of 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine, 2-(5-phenyl-1,3,4-thiadiazol-2-yl) pyridine and 2-(5-methyl-1,3,4-thiadiazole-2-ylthio)-5-methyl-1,3,4-thiadiazole obtained by Mn(II) catalyzed reactions. Journal of Molecular Structure (source).
Eigenschaften
IUPAC Name |
5-(naphthalen-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S/c1-2-10-17(11-3-1)22-20-21-14-18(23-20)13-16-9-6-8-15-7-4-5-12-19(15)16/h1-12,14H,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOYELZDXKFSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

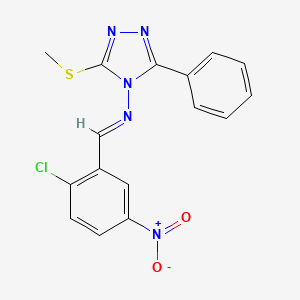
![N-[4-(diethylamino)phenyl]-4-methylbenzamide](/img/structure/B5600641.png)

![({5-[1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5600653.png)
![9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600655.png)
![N-(3,4-dimethylphenyl)-2-[2-(4-isopropoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5600657.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-iodobenzohydrazide](/img/structure/B5600665.png)
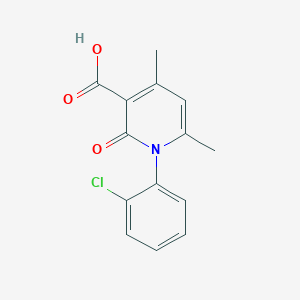

![N-[4-(4-morpholinyl)-4-oxobutyl]nicotinamide](/img/structure/B5600673.png)
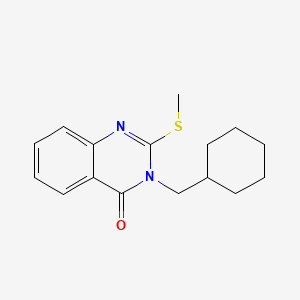
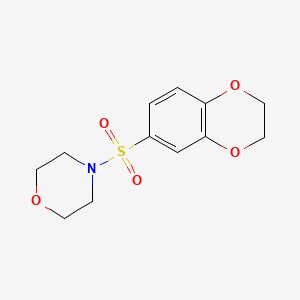
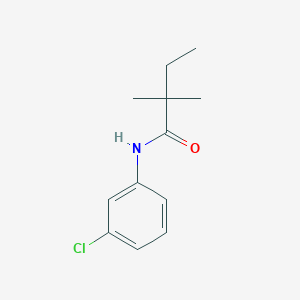
![1-[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5600704.png)